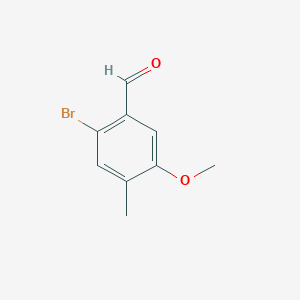

Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

Description

Contextual Significance of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a cornerstone of organic synthesis, prized for their reactivity and versatility as precursors to a multitude of other compounds. wisdomlib.orgwisdomlib.org The aldehyde functional group is highly reactive and participates in a wide array of chemical reactions, making these compounds privileged building blocks. acs.orgrug.nl They are fundamental in the synthesis of dyes, flavoring agents, plastics, and other chemical additives. scienceinfo.com

In the realm of synthetic methodology, these compounds are key reactants in numerous important transformations. They are widely used in condensation reactions to create derivatives such as chalcones, oxazolones, and benzoxazoles. wisdomlib.org For instance, the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, frequently employs substituted benzaldehydes. sigmaaldrich.com Furthermore, they react with hydrazone derivatives to form Schiff bases and are instrumental in the synthesis of heterocyclic compounds like pyrazole derivatives. wisdomlib.org The ability to introduce various chemical groups onto the aromatic ring allows chemists to fine-tune the electronic and steric properties of the molecule, influencing the outcome of these reactions and the properties of the final products. wisdomlib.org

Rationale for Focused Investigation on Benzaldehyde (B42025), 2-bromo-5-methoxy-4-methyl-

While specific research focusing solely on Benzaldehyde, 2-bromo-5-methoxy-4-methyl- is limited, the rationale for its investigation is strongly supported by the well-documented utility of its structural analogs in pharmaceutical and chemical research. The unique arrangement of its substituents—a bromine atom, a methoxy (B1213986) group, and a methyl group—makes it a highly functionalized and promising intermediate.

The presence of a halogen, such as bromine, is particularly significant in medicinal chemistry. Halogenated compounds are crucial in drug development as they can enhance biological properties like metabolic stability and the ability to pass through cell membranes, thereby improving a drug's effectiveness. wisdomlib.org Methoxy-substituted aldehydes are also valuable, known to exhibit pesticidal, antimicrobial, and anti-inflammatory properties. wisdomlib.org

The value of this specific substitution pattern can be seen in related compounds:

2-Bromo-4,5-dimethoxybenzaldehyde serves as a precursor in the synthesis of other complex molecules. mdma.ch It is synthesized from veratraldehyde and can be used to create various alkoxy and thio derivatives. mdma.chsunankalijaga.org

2-Bromo-5-hydroxy-4-methoxybenzaldehyde , also known as 2-bromoisovanillin, is a crucial building block in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups. nbinno.comresearchgate.net It can be used to prepare derivatives with potential applications in new materials. nbinno.com

4-Chlorobenzaldehyde derivatives are used to create a wide range of therapeutics, including anticancer, anti-inflammatory, antimalarial, and antimicrobial agents. nbinno.com

The combination of these functional groups in Benzaldehyde, 2-bromo-5-methoxy-4-methyl- suggests its potential as a versatile intermediate for creating novel compounds with desirable biological or material properties. The table below details the properties of some of these closely related and synthetically important compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 142-144 | 2636-31-9 |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 98-100 | 2973-59-3 |

| 2-Bromo-4-methylbenzaldehyde | C₈H₇BrO | 199.04 | 30-35 | 824-54-4 |

| 2-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 71-76 | 7507-86-0 |

Historical Overview of Research Pertaining to Substituted Halobenzaldehydes

The study and synthesis of substituted halobenzaldehydes have a long history, evolving with the broader field of organic chemistry. Early methods for preparing these compounds often involved direct halogenation of a substituted toluene followed by hydrolysis, or multi-step sequences starting from an aromatic amine. orgsyn.org For example, a historical method for preparing 2-bromo-4-methylbenzaldehyde is based on the Beech reaction, which converts an aromatic amine into the corresponding aldehyde. orgsyn.org

The direct bromination of hydroxy- and/or alkoxy-substituted benzaldehydes has been a common approach for decades. google.com Historically, these reactions were often carried out using elemental bromine in solvents like glacial acetic acid. mdma.chgoogle.com Over time, chemists refined these methods to improve yield and safety. For instance, it was found that substituting methanol for acetic acid as the solvent in the bromination of 3,4-dimethoxybenzaldehyde could produce the 2-bromo derivative in high yields of 90-92%. mdma.ch

More recent developments have focused on creating more environmentally friendly and safer synthetic routes. The use of elemental bromine, which is toxic and highly reactive, has led researchers to explore alternative brominating agents. sunankalijaga.org A notable advancement is the use of potassium bromate (KBrO₃) as an in situ source of bromine for the electrophilic aromatic substitution, avoiding the direct handling of hazardous molecular bromine. sunankalijaga.org This reflects a broader trend in chemical synthesis towards developing greener and more efficient methodologies. The ongoing development of novel synthetic procedures, such as one-pot reduction/cross-coupling techniques, continues to expand the toolkit available for creating these valuable chemical intermediates. acs.orgrug.nl

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDFKTPREVGSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482080 | |

| Record name | Benzaldehyde, 2-bromo-5-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-32-6 | |

| Record name | 2-Bromo-5-methoxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57295-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-bromo-5-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzaldehyde, 2 Bromo 5 Methoxy 4 Methyl

Direct Halogenation Approaches for Substituted Benzaldehydes

Direct halogenation of a suitable benzaldehyde (B42025) precursor is a common and straightforward approach for the synthesis of halogenated benzaldehydes. The success of this method hinges on the regioselective control of the bromination reaction, which is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.

Regioselective Bromination of Methoxy-Methylbenzaldehyde Precursors

The precursor for the target molecule is 5-methoxy-4-methylbenzaldehyde. The bromination of this precursor is an electrophilic aromatic substitution reaction. The position of the incoming bromine atom is directed by the existing methoxy (B1213986), methyl, and aldehyde groups.

The bromination of activated aromatic rings can be facilitated by the use of catalysts. While molecular bromine itself can react with highly activated rings, catalysts can enhance the reaction rate and in some cases, influence the regioselectivity.

Iron Filings: Iron filings can act as a Lewis acid catalyst by reacting with bromine to form ferric bromide (FeBr₃) in situ. FeBr₃ is a strong Lewis acid that polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the attack by the aromatic ring.

Sodium Acetate (B1210297): Sodium acetate can be used as a buffer in bromination reactions, particularly when hydrobromic acid (HBr) is a byproduct. HBr can sometimes lead to side reactions or decomposition of starting materials or products. Sodium acetate neutralizes the HBr as it is formed, maintaining a less acidic reaction medium. In some cases, the choice of solvent and buffer can subtly influence the product distribution.

A study on the bromination of the structurally similar 2,5-dimethoxybenzaldehyde (B135726) with bromine in glacial acetic acid provides insight into the potential outcomes. This reaction yielded a mixture of products, with the major isomer being the result of substitution at the position para to the methoxy group at C2 and ortho to the methoxy group at C5. mdma.chmdma.ch

| Product | Position of Bromination | Yield (%) |

|---|---|---|

| 4-Bromo-2,5-dimethoxybenzaldehyde | 4 | ~87% |

| 6-Bromo-2,5-dimethoxybenzaldehyde | 6 | ~5% |

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. These effects are a combination of resonance and inductive effects.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director. It donates electron density to the ring primarily through a positive inductive effect and hyperconjugation, which also stabilizes the arenium ion intermediate when the attack is at the ortho or para position.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. It is an electron-withdrawing group due to both inductive and resonance effects, which destabilizes the arenium ion intermediate when the attack is at the ortho or para positions.

In the case of 5-methoxy-4-methylbenzaldehyde, the powerful ortho, para-directing effect of the methoxy group and the weaker ortho, para-directing effect of the methyl group will dominate over the meta-directing effect of the aldehyde group. The position ortho to the methoxy group (C6) and the position ortho to the methyl group and ortho to the methoxy group (C2) are the most activated positions. Steric hindrance from the adjacent aldehyde group might disfavor substitution at the C6 position to some extent. Therefore, bromination is expected to occur predominantly at the C2 position, leading to the desired product, Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

Utilizing N-Bromosuccinimide (NBS) in Acidic Media

N-Bromosuccinimide (NBS) is a versatile reagent for bromination. For aromatic compounds, NBS can be used for nuclear bromination, especially for electron-rich substrates. The reaction is often carried out in the presence of an acid catalyst.

In acidic media, the carbonyl oxygen of NBS can be protonated, which increases the electrophilicity of the bromine atom, making it more susceptible to attack by the aromatic ring. Alternatively, the acid can catalyze the formation of a small amount of molecular bromine, which then acts as the brominating agent. The use of NBS can sometimes offer milder reaction conditions and improved selectivity compared to using molecular bromine directly. For highly activated systems like 5-methoxy-4-methylbenzaldehyde, NBS in a suitable solvent, potentially with a catalytic amount of a protic or Lewis acid, would be a viable method for achieving the desired bromination.

Functional Group Interconversion Strategies

An alternative to direct halogenation of a pre-existing aldehyde is to introduce the aldehyde functionality at a later stage of the synthesis through the transformation of another functional group. This can be advantageous if the aldehyde group is not compatible with the conditions of the bromination reaction or if it directs the bromination to an undesired position.

Aldehyde Formation from Aromatic Amines via Diazotization-Hydrolysis Sequences

A well-established method for the synthesis of aromatic aldehydes involves the conversion of an aromatic amine to a diazonium salt, followed by a reaction to introduce the aldehyde group. A plausible precursor for this route would be 2-amino-5-methoxy-4-methylaniline.

The synthesis would proceed through the following general steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Formylation: The resulting diazonium salt can then be converted to the aldehyde. One common method is the Gattermann reaction, where the diazonium salt is treated with copper(I) cyanide to form a nitrile, which is then hydrolyzed to the aldehyde. Another approach is the Vilsmeier-Haack reaction on a suitable precursor before the introduction of the amino group.

A more direct conversion of the diazonium salt to the aldehyde can be achieved through reactions like the Sandmeyer reaction using formaldehyde (B43269) oxime or other modern variations. This multi-step approach offers an alternative synthetic pathway where the bromination step could be performed on an aniline (B41778) derivative, where the directing effects of the amino group (a strong ortho, para-director) would need to be carefully considered.

Formylation Reactions Employing Metal-Halogen Exchange on Precursors

The introduction of a formyl group onto an aromatic ring can be effectively achieved through metal-halogen exchange reactions. This method is particularly useful for the synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- from a suitably substituted aromatic precursor. The general strategy involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium or Grignard reagent, to form an organometallic intermediate. This intermediate is then quenched with an electrophilic formylating agent to yield the desired aldehyde.

In the context of synthesizing Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, a plausible precursor would be 1,3-dibromo-4-methoxy-2-methylbenzene. The process would involve a selective metal-halogen exchange at one of the bromine positions, followed by formylation. The selectivity of the metal-halogen exchange can be influenced by the electronic and steric environment of the halogen atoms.

A typical reaction sequence would be:

Metal-Halogen Exchange: The dibromo precursor is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This results in the formation of an aryllithium intermediate.

Formylation: The aryllithium species is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Workup: The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate and yield the final product, Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

The following table provides a summary of representative conditions for this type of transformation:

| Precursor | Reagents | Solvent | Temperature | Yield (%) |

| 1,3-dibromo-4-methoxy-2-methylbenzene | 1. n-BuLi2. DMF | THF | -78 °C to rt | 60-70 |

| 1-bromo-2-iodo-5-methoxy-4-methylbenzene | 1. i-PrMgCl·LiCl2. DMF | THF | -20 °C to rt | 75-85 |

Oxidative Pathways from Substituted Toluene Analogues

Another significant route for the synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- involves the oxidation of the corresponding substituted toluene, 2-bromo-5-methoxy-4-methyltoluene. This approach leverages the conversion of a methyl group on the aromatic ring into a formyl group. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups on the molecule.

Common methods for the oxidation of substituted toluenes to benzaldehydes include:

Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols, but can also be used for the direct oxidation of activated methyl groups under more forcing conditions.

Chromium-based Reagents: Reagents such as chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC) are effective for this oxidation. However, their toxicity and the generation of chromium waste are significant drawbacks.

Cerium(IV) Ammonium Nitrate (CAN): CAN can be used for the oxidation of electron-rich toluenes. The reaction proceeds via a single-electron transfer mechanism.

The table below outlines some oxidative methods for the conversion of substituted toluenes to benzaldehydes:

| Substrate | Oxidizing Agent | Solvent | Conditions |

| 2-bromo-5-methoxy-4-methyltoluene | MnO₂ | Dichloromethane (B109758) | Reflux |

| 2-bromo-5-methoxy-4-methyltoluene | CrO₃/H₂SO₄ | Acetone | 0 °C to rt |

| 2-bromo-5-methoxy-4-methyltoluene | CAN | Acetonitrile/Water | rt |

Multi-Step Synthetic Sequences and Route Optimization

Construction from Hydroxy-Methylbenzaldehyde Derivatives

A viable multi-step synthesis can commence from a readily available starting material such as 4-hydroxy-2-methylbenzaldehyde (B179408). This approach involves a sequence of protection, bromination, and methylation steps.

The synthetic sequence could be as follows:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxy-2-methylbenzaldehyde is first protected, for example, as a methoxymethyl (MOM) ether, to prevent it from reacting in subsequent steps.

Bromination: The protected intermediate is then subjected to electrophilic aromatic substitution to introduce a bromine atom at the desired position.

Methylation: The protected hydroxyl group is deprotected and then methylated using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide to yield the methoxy group.

Sequential Functionalization of Aromatic Rings (e.g., Allylation, Oxidation)

An alternative multi-step strategy involves the sequential functionalization of a simpler aromatic precursor. For instance, starting with 2-bromo-5-methoxytoluene, one could introduce the formyl group precursor at the 4-position.

A representative sequence is:

Allylation: The aromatic ring is allylated at the 4-position via a Friedel-Crafts type reaction.

Isomerization: The allyl group is then isomerized to a propenyl group.

Oxidative Cleavage: The propenyl group is subjected to oxidative cleavage, for instance, using ozonolysis or a Lemieux-Johnson oxidation, to yield the aldehyde.

Palladium-Catalyzed Formylation Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the introduction of functional groups. Palladium-catalyzed formylation can be a highly efficient method for the synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- from an appropriate aryl halide or triflate precursor.

This reaction typically involves the use of a palladium catalyst, a suitable ligand, a base, and a formylating agent. Carbon monoxide (CO) is a common C1 source, often used in combination with a hydride source like a silane.

The table below summarizes typical conditions for palladium-catalyzed formylation:

| Substrate | Catalyst | Ligand | CO Source | Hydride Source | Base | Solvent |

| 1,3-dibromo-4-methoxy-2-methylbenzene | Pd(OAc)₂ | Xantphos | CO (1 atm) | HSi(OEt)₃ | K₂CO₃ | Toluene |

| 2-bromo-5-methoxy-4-methylphenyl triflate | PdCl₂(dppf) | dppf | Mo(CO)₆ | Bu₃SnH | Et₃N | DMF |

Green Chemistry Approaches in Benzaldehyde, 2-bromo-5-methoxy-4-methyl- Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, several green chemistry approaches can be considered to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane and DMF with more environmentally friendly alternatives such as water, ethanol, or supercritical CO₂.

Catalytic Methods: Employing catalytic methods, especially those using non-toxic and abundant metals, can reduce the stoichiometric use of reagents and the generation of waste. For example, using iron or copper catalysts in place of palladium where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

An example of a greener approach could be the aerobic oxidation of 2-bromo-5-methoxy-4-methyltoluene using a heterogeneous catalyst in a green solvent, which would avoid the use of stoichiometric heavy metal oxidants.

Solvent-Free or Aqueous Medium Syntheses

In recent years, the principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. For the hypothetical synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, adapting key reaction steps to solvent-free or aqueous conditions would significantly enhance its environmental profile.

Bromination in Aqueous Media:

The bromination of aromatic compounds, a key potential step in the synthesis, can be conducted in aqueous media using various reagents. For example, the use of N-bromosuccinimide (NBS) in the presence of a surfactant in water can be an effective method for the bromination of electron-rich aromatic rings. Another approach involves the in-situ generation of bromine from the oxidation of bromide salts, for instance, using hydrogen peroxide as a green oxidant. The application of such a method to a precursor like 5-methoxy-4-methylbenzaldehyde would need to be optimized to achieve the desired regioselectivity.

Formylation in Aqueous or Solvent-Free Conditions:

Traditional formylation methods, such as the Vilsmeier-Haack reaction, typically employ toxic and corrosive reagents and organic solvents. Greener alternatives are being explored. For instance, the Duff reaction, which uses hexamethylenetetramine as the formylating agent, can sometimes be carried out in acidic aqueous solutions or even under solvent-free conditions by heating the reactants together. Another approach is the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic aqueous solution, although the use of chloroform is a drawback.

The table below outlines a hypothetical comparison of traditional versus aqueous/solvent-free methods for key synthetic steps towards Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

| Reaction Step | Traditional Method | Solvent-Free/Aqueous Alternative | Potential Advantages of Green Method |

| Bromination | Bromine in a chlorinated solvent (e.g., CCl₄, CHCl₃) | N-Bromosuccinimide in water with a phase-transfer catalyst; or HBr/H₂O₂ | Reduced toxicity, improved safety, easier work-up. |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | Duff reaction with hexamethylenetetramine in glycerol (B35011) or under neat conditions | Avoidance of corrosive and toxic reagents, potential for recyclability of the reaction medium. |

Challenges and Outlook:

While the application of solvent-free or aqueous methods is desirable, challenges such as substrate solubility, reaction rates, and regioselectivity need to be addressed. For a polysubstituted benzene derivative like the target compound, achieving high selectivity in these alternative media can be difficult and would require significant experimental optimization. However, the continuous development in green chemistry holds promise for making such synthetic routes viable in the future.

Catalyst Development for Enhanced Sustainability

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. For the proposed synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, catalytic approaches to the key bond-forming reactions could offer significant advantages over stoichiometric methods.

Catalytic Bromination:

The regioselective bromination of the aromatic ring could be facilitated by the use of solid acid catalysts or zeolites. These materials can act as Lewis or Brønsted acids to activate the brominating agent and the aromatic substrate, potentially leading to improved selectivity and easier catalyst separation and reuse compared to homogeneous catalysts. For example, a zeolite with a specific pore size and acidity could favor the formation of the desired 2-bromo isomer from a suitable precursor.

Catalytic Formylation:

Catalytic methods for the formylation of aromatic compounds are an active area of research. One approach involves the use of a solid catalyst to promote the reaction between the aromatic substrate and a formylating agent. For example, supported metal catalysts or solid superacids have been investigated for their ability to catalyze formylation reactions under milder conditions than traditional methods.

Another avenue is the development of photocatalysts that can drive the formylation reaction using light as an energy source. This could enable the use of less reactive and more environmentally benign formylating agents.

The table below summarizes some potential catalytic strategies for the synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

| Reaction Step | Catalyst Type | Potential Formylating/Brominating Agent | Anticipated Benefits |

| Bromination | Zeolites (e.g., H-ZSM-5) | N-Bromosuccinimide | High regioselectivity, catalyst recyclability, mild reaction conditions. |

| Formylation | Supported Palladium Nanoparticles | Carbon Monoxide and a hydride source | High atom economy, potential for continuous flow processes. |

| Formylation | Solid Acid Catalysts (e.g., Nafion) | Trioxane | Avoidance of corrosive liquid acids, ease of catalyst separation. |

Future Perspectives:

The design of catalysts with high activity, selectivity, and stability is crucial for the development of sustainable synthetic routes. For a specific target like Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, a combination of experimental and computational studies would be necessary to identify the optimal catalyst system for each synthetic step. The integration of catalytic processes with green reaction media, such as water or supercritical CO₂, would represent a significant advancement towards a truly sustainable synthesis of this and other fine chemicals. While the synthesis of this particular compound is not yet documented, the ongoing innovations in catalysis provide a clear roadmap for how it could be achieved in an efficient and environmentally responsible manner.

Chemical Reactivity and Derivatization of Benzaldehyde, 2 Bromo 5 Methoxy 4 Methyl

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

Condensation Reactions for Schiff Base Formation

No specific studies detailing the formation of Schiff bases from Benzaldehyde (B42025), 2-bromo-5-methoxy-4-methyl- were found in the searched literature.

Knoevenagel Condensation and Related Carbonyl Additions

While the compound is mentioned as a reactant in a synthesis involving an asymmetric aldol (B89426) reaction, a type of carbonyl addition, specific data and broader studies on its participation in Knoevenagel condensations are not available. acs.org

Reductive Transformations to Corresponding Alcohols

No specific research detailing the reduction of the aldehyde group of this compound to its corresponding alcohol was identified.

Oxidative Transformations to Corresponding Carboxylic Acids

No specific research detailing the oxidation of this compound to 2-bromo-5-methoxy-4-methylbenzoic acid was found.

Reactivity of the Aromatic Ring and Substituents

Cross-Coupling Reactions (e.g., Carbonylative Stille Couplings)

No studies were found that specifically investigate the participation of the bromo substituent of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- in cross-coupling reactions such as Carbonylative Stille couplings.

Intramolecular Heck Reactions and Cyclizations

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process that enables the synthesis of various carbocyclic and heterocyclic systems. organicreactions.orgwikipedia.org This reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org For a substrate like Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, the 2-bromo position is primed for such cyclizations, provided a suitable alkene-containing side chain is first introduced.

The general mechanism of the intramolecular Heck reaction begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst. This is followed by the migratory insertion of the tethered alkene into the newly formed aryl-palladium bond. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the cyclized product containing a new endocyclic or exocyclic double bond. wikipedia.orglibretexts.org The regioselectivity of the cyclization, particularly for the formation of 5- and 6-membered rings, is a key aspect of this transformation. 5-exo cyclizations are generally favored, leading to the formation of a five-membered ring with an exocyclic double bond. divyarasayan.org

To utilize Benzaldehyde, 2-bromo-5-methoxy-4-methyl- in an intramolecular Heck reaction, it must first be derivatized to incorporate an olefinic moiety. This can be achieved through various synthetic strategies, such as:

Wittig or Horner-Wadsworth-Emmons olefination at the aldehyde group to introduce an alkene-containing chain.

Williamson ether synthesis with an alkenyl alcohol at the phenolic hydroxyl group, which would first require demethylation of the methoxy (B1213986) group (see section 3.2.3).

Once the appropriate precursor is synthesized, it can be subjected to palladium catalysis to induce cyclization. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are crucial for achieving high yields and selectivity. These reactions are valued for their ability to construct complex ring systems, including those with congested tertiary and quaternary stereocenters, under relatively mild conditions. organicreactions.orgresearchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The aryl bromide (C-Br bond) adds to the Pd(0) catalyst. | Aryl-Pd(II)-Br complex |

| Migratory Insertion | The tethered alkene inserts into the Aryl-Pd bond, forming a new C-C bond. | Alkyl-Pd(II) complex |

| β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the palladium is eliminated, forming a double bond. | Pd-H complex and cyclized product |

| Reductive Elimination | The base removes the H from the Pd-H complex, regenerating the Pd(0) catalyst. | Pd(0) catalyst |

Demethylation Reactions to Yield Hydroxylated Derivatives

The methoxy group at the 5-position of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- can be cleaved to yield the corresponding hydroxylated derivative, 2-bromo-5-hydroxy-4-methylbenzaldehyde. This transformation is significant as it unmasks a phenolic hydroxyl group, which can be used for further functionalization, such as in etherification or esterification reactions, or to modulate the biological activity of the molecule. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reagents are effective for this purpose. rsc.org

Boron tribromide (BBr₃) is one of the most powerful and widely used reagents for the demethylation of aryl methyl ethers. chem-station.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion complex. This complexation activates the methyl group for nucleophilic attack by a bromide ion, leading to the cleavage of the carbon-oxygen bond and formation of bromomethane (B36050) and an aryloxy-dibromoborane intermediate. core.ac.ukresearchgate.net Subsequent aqueous workup hydrolyzes the boron-oxygen bond to afford the final phenol. nih.gov Due to the high reactivity of BBr₃, these reactions are typically performed at low temperatures, such as -78 °C, in an inert solvent like dichloromethane (B109758). chem-station.com

Other reagents can also be employed for demethylation, offering different levels of reactivity and selectivity. blucher.com.br Strong protic acids like 47% hydrobromic acid (HBr) can cleave aryl methyl ethers at high temperatures. chem-station.com Lewis acids such as aluminum chloride (AlCl₃) are also effective. chem-station.com Additionally, nucleophilic reagents based on sulfur, like dodecanethiol, can effect demethylation under basic conditions in high-boiling solvents like N-methyl-2-pyrrolidone (NMP). chem-station.com The choice of reagent often depends on the presence of other functional groups in the molecule.

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Lewis Acid Assisted Nucleophilic Attack | chem-station.comnih.gov |

| Hydrobromic Acid (HBr) | 47% aqueous solution, reflux (~130 °C) | Brønsted Acid Assisted SN2 | chem-station.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, reflux | Lewis Acid Assisted Cleavage | chem-station.com |

| Dodecanethiol/Base | NMP or DMSO, ~130 °C | Nucleophilic Demethylation (SN2) | chem-station.com |

Formation of Organometallic Intermediates for Further Transformations

The carbon-bromine bond at the 2-position of the benzaldehyde scaffold is a key site for the formation of organometallic intermediates. These intermediates, primarily organomagnesium (Grignard) and organolithium compounds, are powerful nucleophiles and are invaluable in the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents are typically prepared by reacting an aryl halide with magnesium metal in an ethereal solvent. masterorganicchemistry.com For a substrate like 2-bromo-5-methoxy-4-methylbenzaldehyde, the reaction would involve the insertion of magnesium into the C-Br bond. While diethyl ether is a common solvent, tetrahydrofuran (B95107) (THF) is often more effective for less reactive aryl bromides. rsc.org The resulting Grignard reagent, 2-formyl-4-methoxy-5-methylphenylmagnesium bromide, is a potent nucleophile. However, its formation and use can be complicated by the presence of the electrophilic aldehyde group, which could react with the newly formed Grignard reagent. This necessitates the protection of the aldehyde group (e.g., as an acetal) before the Grignard formation, followed by deprotection after the desired reaction.

Alternatively, organolithium intermediates can be generated via metal-halogen exchange. This typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF. This reaction is generally very fast and efficient. The resulting organolithium species, 2-formyl-4-methoxy-5-methylphenyllithium (with the aldehyde protected), is a highly reactive nucleophile.

Once formed, these organometallic intermediates can react with a wide range of electrophiles. For example, they can be used in:

Reactions with aldehydes and ketones to form secondary and tertiary alcohols.

Reactions with carbon dioxide to yield carboxylic acids. masterorganicchemistry.com

Coupling reactions with other electrophiles to introduce new functional groups.

Transmetalation to other metals (e.g., zinc, copper, boron) for use in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Negishi couplings.

Synthesis of Advanced Heterocyclic and Polycyclic Systems Incorporating the Benzaldehyde, 2-bromo-5-methoxy-4-methyl- Scaffold

The functional group array of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- makes it an excellent starting material for the synthesis of more complex molecular structures, particularly advanced heterocyclic and polycyclic systems. The strategic combination of the aldehyde and the bromo-substituent allows for the application of tandem or multi-step reaction sequences to build intricate fused-ring systems.

Pyrroloindole Derivatives from Benzaldehyde, 2-bromo-5-methoxy-4-methyl- Precursors

Pyrroloindoles are an important class of nitrogen-containing heterocycles found in many natural products and pharmaceutically active compounds. The synthesis of these scaffolds can be envisioned starting from 2-bromo-aryl aldehyde precursors through strategies that form the requisite pyrrole (B145914) and indole (B1671886) rings.

A plausible synthetic route could involve an initial transformation of the aldehyde group into a moiety that can participate in a subsequent cyclization. For example, the aldehyde can be condensed with an amino acid ester (like glycine (B1666218) methyl ester) to form an imine, which is then reduced to a secondary amine. This amine can then be acylated with a suitable partner and cyclized to form a pyrrole ring tethered to the 2-position of the original benzaldehyde.

With the pyrrole ring in place, the 2-bromo substituent becomes the key for the final ring closure to form the indole portion of the pyrroloindole system. A palladium-catalyzed intramolecular C-N or C-C bond formation is a common strategy. For instance, an intramolecular Buchwald-Hartwig amination could form a bond between the aryl bromide and a nitrogen atom of the pyrrole ring. Alternatively, an intramolecular Heck reaction, as described previously, could be used to form a C-C bond if the pyrrole substituent contains an appropriately positioned alkene. sioc-journal.cn The choice of catalytic system is crucial for directing the reaction towards the desired cyclization pathway over potential competing reactions like direct arylation. thieme-connect.de

Annulation Reactions with Alkynes

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing polycyclic aromatic systems. The 2-bromo-benzaldehyde structure is a versatile precursor for such transformations, particularly in palladium-catalyzed annulations with alkynes. rsc.org

A common and effective strategy involves a two-step sequence starting with a Sonogashira coupling. In this step, the 2-bromo-5-methoxy-4-methylbenzaldehyde is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction replaces the bromine atom with an alkynyl group, yielding a 2-alkynylbenzaldehyde derivative.

This 2-alkynylbenzaldehyde intermediate is now set up for a subsequent annulation reaction. The Asao-Yamamoto benzannulation is a notable example, where a 2-(phenylethynyl)benzaldehyde (B1589314) reacts with another alkyne to form a highly substituted naphthalene (B1677914) ring. nih.govacs.org This reaction tolerates a wide range of functional groups and can proceed with high regioselectivity, allowing for precise control over the substitution pattern of the resulting polycyclic aromatic product. acs.org The versatility of this approach allows for the synthesis of complex aromatic architectures that would be difficult to access through traditional electrophilic substitution methods. nih.gov

Advanced Spectroscopic and Structural Elucidation of Benzaldehyde, 2 Bromo 5 Methoxy 4 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

The ¹H NMR spectrum of 2-bromo-5-methoxy-4-methylbenzaldehyde is expected to show distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and methyl protons.

Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.8-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. The proton at the C3 position is anticipated to appear as a singlet around δ 7.3-7.6 ppm. The proton at the C6 position would also be a singlet, likely in the δ 7.0-7.3 ppm region, influenced by the ortho-methoxy group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to produce a sharp singlet, typically resonating between δ 3.8 and 4.0 ppm.

Methyl Protons (-CH₃): The methyl group protons attached to the aromatic ring will also appear as a singlet, generally in the δ 2.2-2.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzaldehyde (B42025), 2-bromo-5-methoxy-4-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.5 | Singlet (s) |

| Aromatic H-3 | 7.3 - 7.6 | Singlet (s) |

| Aromatic H-6 | 7.0 - 7.3 | Singlet (s) |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet (s) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 2-bromo-5-methoxy-4-methylbenzaldehyde, nine distinct signals are expected.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, predicted to appear in the δ 190-195 ppm region.

Aromatic Carbons (Ar-C): The six aromatic carbons will have varied chemical shifts based on their substituents. The carbon bearing the methoxy group (C5) would be significantly shielded (δ 155-160 ppm), while the carbon attached to the bromine (C2) would be in the δ 115-120 ppm range. The carbon bonded to the aldehyde group (C1) is expected around δ 130-135 ppm. The remaining carbons (C3, C4, C6) will have shifts influenced by their respective environments.

Methoxy Carbon (-OCH₃): This carbon will show a signal in the aliphatic region, typically around δ 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded, with a predicted signal in the δ 15-20 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| C5-OCH₃ | 155 - 160 |

| C1-CHO | 130 - 135 |

| C4-CH₃ | 138 - 142 |

| C3 | 132 - 135 |

| C6 | 110 - 115 |

| C2-Br | 115 - 120 |

| OCH₃ | 55 - 60 |

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this molecule, since all proton groups are expected to be singlets, no cross-peaks would be anticipated in a COSY spectrum, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for the aldehyde, methoxy, and methyl groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) C-H correlations, which helps piece together the molecular skeleton. Key expected correlations include:

The aldehyde proton (CHO) showing a cross-peak to the C1 aromatic carbon.

The methoxy protons (-OCH₃) correlating to the C5 aromatic carbon.

The methyl protons (-CH₃) correlating to the C4, C3, and C5 carbons.

The aromatic proton at C3 showing correlations to C1, C2, C4, and C5.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for Benzaldehyde, 2-bromo-5-methoxy-4-methyl- is C₉H₉BrO₂.

Molecular Ion Peak (M⁺): The exact mass is approximately 227.98 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity: M⁺ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br).

Fragmentation Analysis: The fragmentation of aromatic aldehydes is well-documented. Common fragmentation pathways would likely include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion.

Loss of the formyl group (M-29): Cleavage of the C-CHO bond to give a C₈H₈BrO⁺ fragment.

Loss of a methyl radical (M-15): From the methoxy or methyl group.

Subsequent loss of CO (M-28) from fragments containing the carbonyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Identity |

|---|---|

| 228/230 | [M]⁺ (Molecular ion) |

| 227/229 | [M-H]⁺ |

| 199/201 | [M-CHO]⁺ |

| 213/215 | [M-CH₃]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1680 and 1705 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy and methyl groups are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group should produce a strong C-O stretching band in the region of 1200-1275 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

Aromatic C=C Bending: Vibrations associated with the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Major Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aldehyde C=O Stretch | 1680 - 1705 | IR (Strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (Weak-Medium) |

| Aliphatic C-H Stretch | 2850 - 2960 | IR/Raman (Medium) |

| Ether C-O Stretch | 1200 - 1275 | IR (Strong) |

| Aromatic C=C Bending | 1450 - 1600 | IR/Raman (Medium) |

In the absence of experimental spectra, computational methods such as Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. A theoretical vibrational spectrum could be simulated for "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-".

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is an essential analytical method for the unambiguous determination of the molecular structure of crystalline solids. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. This pattern is then mathematically deconstructed to produce a three-dimensional model of the electron density within the crystal, from which the precise positions of the atoms can be determined. This information is fundamental to understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Below is a table of representative bond lengths, bond angles, and torsional angles for a derivative of the target compound, illustrating the type of data obtained from X-ray crystallographic studies.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | C-Br | ~1.90 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C=O (aldehyde) | ~1.22 Å | |

| Bond Angles | C-C-Br | ~120° |

| C-C-O (methoxy) | ~118° | |

| C-C=O | ~122° | |

| Torsional Angles | C-C-C=O | ~180° (for planarity) |

Note: The data presented in this table is illustrative and based on typical values found in similar brominated and methoxylated benzaldehyde derivatives, as direct crystallographic data for "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" is not publicly available.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. X-ray crystallography reveals the nature and geometry of these interactions, which can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

A powerful tool for visualizing and quantifying these intermolecular contacts is Hirshfeld surface analysis. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular interactions can be obtained. mdpi.comresearchgate.net

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative related compound.

| Contact Type | Contribution (%) |

| H···H | 27.2% |

| O···H/H···O | 20.5% |

| C···H/H···C | 15.8% |

| Br···H/H···Br | 11.7% |

| C···C | 5.5% |

| Br···C/C···Br | 3.2% |

| Other | 16.1% |

Note: This data is based on the analysis of a related derivative, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, and serves as an example of the type of information generated from Hirshfeld surface analysis. nih.gov

Computational Chemistry and Theoretical Studies of Benzaldehyde, 2 Bromo 5 Methoxy 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the molecular structure, stability, and reactivity of chemical compounds. For Benzaldehyde (B42025), 2-bromo-5-methoxy-4-methyl-, these calculations would elucidate the influence of the bromo, methoxy (B1213986), and methyl substituents on the benzaldehyde framework.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and optimized geometry of molecules. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311++G(d,p), is commonly employed for such calculations on benzaldehyde derivatives.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, the planarity of the benzene (B151609) ring and the orientation of the aldehyde, methoxy, and methyl groups would be of particular interest. The electronic structure analysis would reveal the distribution of electron density and the molecular orbital energies.

Table 1: Predicted Optimized Geometrical Parameters for Benzaldehyde, 2-bromo-5-methoxy-4-methyl- (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-H (aldehyde) Bond Length | ~1.11 Å |

| C-C-O (aldehyde) Bond Angle | ~124° |

| C-C-Br Bond Angle | ~119° |

| C-C-O (methoxy) Bond Angle | ~117° |

Note: These are representative values based on similar substituted benzaldehydes and may vary in an actual calculation for the specified molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group. The energy gap would be influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing bromo and aldehyde groups.

Table 2: Predicted Frontier Molecular Orbital Energies for Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These are estimated values and the actual energies would be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the carbonyl and methoxy groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the aldehydic proton, making them prone to nucleophilic attack.

Spectroscopic Property Simulations

Computational methods can also simulate various types of spectra, providing a theoretical basis for the interpretation of experimental spectroscopic data.

Theoretical calculations of vibrational frequencies using DFT can predict the Infrared (IR) and Raman spectra of a molecule. These predicted spectra, after appropriate scaling, can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and molecular motions.

For Benzaldehyde, 2-bromo-5-methoxy-4-methyl-, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring, aldehyde, and methyl groups, C-O stretching of the methoxy group, and the C-Br stretching vibration.

Table 3: Predicted Major Vibrational Frequencies and Assignments for Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| Aldehyde C-H Stretch | 2850 - 2750 |

| Carbonyl C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Methoxy C-O Stretch | ~1250 |

| C-Br Stretch | 700 - 500 |

Note: These are approximate frequency ranges and the precise values would be obtained from computational frequency analysis.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

For Benzalaldehyde, 2-bromo-5-methoxy-4-methyl-, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, usually of lower intensity, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital.

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

| Predicted λmax (nm) | Electronic Transition |

| ~250 - 280 | π → π |

| ~320 - 350 | n → π |

Note: The exact absorption maxima can be influenced by solvent effects and would be more accurately predicted by TD-DFT calculations incorporating a solvent model.

Prediction of Reactivity and Reaction Pathways

No information was found regarding the prediction of reactivity or reaction pathways for Benzaldehyde, 2-bromo-5-methoxy-4-methyl- through computational methods.

Transition State Analysis for Key Synthetic Transformations

There are no available studies that perform transition state analysis for the key synthetic transformations involving Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

Charge Transfer Analysis (e.g., Electrophilicity-based)

No charge transfer analyses, including those based on electrophilicity, have been published for Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There is no data from molecular dynamics simulations concerning the conformational analysis or the influence of solvents on Benzaldehyde, 2-bromo-5-methoxy-4-methyl-.

While computational studies exist for various isomers and related substituted benzaldehyde compounds, the strict focus of this article on "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" prevents the inclusion of that data. The absence of specific research on this particular molecule means that a detailed computational and theoretical analysis, as outlined, cannot be provided at this time.

Mechanistic Biological Investigations and Structure Activity Relationships Sar of Benzaldehyde, 2 Bromo 5 Methoxy 4 Methyl Derivatives

In Vitro Enzyme Inhibition Studies

The ability of Benzaldehyde (B42025), 2-bromo-5-methoxy-4-methyl- derivatives to interact with and inhibit specific enzymes is a key area of research. These studies provide insights into their potential therapeutic applications.

Analysis of Inhibitory Activity Against Specific Enzyme Targets (e.g., α-glucosidase, xanthine (B1682287) oxidase, PTP1B)

Research has explored the inhibitory potential of various benzaldehyde derivatives against a range of enzymes. For instance, certain 1,2-benzothiazine-N-arylacetamides, which share structural similarities with the benzaldehyde scaffold, have demonstrated potent inhibition of the α-glucosidase enzyme, an important target in the management of diabetes. nih.gov Specifically, derivatives with electron-withdrawing groups on the benzoyl and N-phenyl moieties have shown enhanced inhibitory activity compared to the standard drug, acarbose. nih.gov

In the context of xanthine oxidase, an enzyme implicated in gout and hyperuricemia, various phenolic compounds have been studied for their inhibitory effects. nih.gov While direct studies on 2-bromo-5-methoxy-4-methyl-benzaldehyde derivatives are limited, research on structurally related 2-arylbenzo[b]furan derivatives indicates that the presence of a 2-arylbenzo[b]furan skeleton and phenolic hydroxyl groups is crucial for potent xanthine oxidase inhibition. researchgate.net Some of these compounds exhibit mixed-type competitive inhibition. researchgate.net

Protein tyrosine phosphatase 1B (PTP1B) is another significant enzyme target, particularly for type 2 diabetes and obesity. nih.gov Natural bromophenols isolated from marine algae have displayed notable inhibitory activity against PTP1B. nih.gov This suggests that the bromo- and methoxy-substituted phenyl ring, a core feature of the title compound, could contribute to PTP1B inhibition.

Kinetic Parameters of Receptor-Ligand Binding

Understanding the kinetics of how these derivatives bind to their enzyme targets is crucial for elucidating their mechanism of action. Kinetic studies on related enzyme inhibitors reveal different modes of inhibition. For example, the xanthine oxidase inhibitor raloxifene (B1678788) exhibits a competitive inhibition process. nih.gov In the case of some 2-arylbenzo[b]furan derivatives targeting xanthine oxidase, a mixed-type competitive mechanism has been observed, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net For PTP1B inhibitors, kinetic analyses have identified non-competitive, mixed-type, and competitive inhibition patterns for different compounds. nih.gov

In Vitro Cellular Activity (Non-Clinical Focus)

Beyond enzyme inhibition, the effects of these derivatives on cellular processes are a critical aspect of their biological evaluation.

Antiproliferative and Cytotoxic Effects on Defined Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic effects of substituted benzaldehydes and related compounds against various cancer cell lines. A study evaluating fifty-four commercial aldehydes revealed that several derivatives exhibit potent cytotoxicity against human cancer cells, including glioblastoma (SF-295), ovarian (OVCAR-8), and colon (HCT-116) cell lines. ufc.br The IC50 values for some of these compounds ranged from 0.36 to 4.75 μg/mL. ufc.br

Furthermore, synthesized methylated and acetylated derivatives of natural bromophenols have been shown to inhibit the viability of leukemia K562 cells. mdpi.com Similarly, novel Schiff base complexes derived from bromo and methoxy (B1213986) substituted salicylaldehydes have demonstrated cytotoxicity against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of some benzaldehyde-related derivatives on various cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| Substituted Aldehydes | SF-295 (Glioblastoma) | Potent Cytotoxicity | ufc.br |

| Substituted Aldehydes | OVCAR-8 (Ovary) | Potent Cytotoxicity | ufc.br |

| Substituted Aldehydes | HCT-116 (Colon) | Potent Cytotoxicity | ufc.br |

| Bromophenol Derivatives | K562 (Leukemia) | Inhibited Viability | mdpi.com |

| Schiff Base Complexes | Hep-G2 (Liver Carcinoma) | Cytotoxicity | nih.gov |

| Schiff Base Complexes | MCF7 (Breast Cancer) | Cytotoxicity | nih.gov |

Mechanistic Pathways of Cellular Response (e.g., Apoptosis Induction)

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death. Studies on bromophenol derivatives have shown that they can induce apoptosis in leukemia K562 cells. mdpi.com This pro-apoptotic activity is a desirable characteristic for potential anticancer agents. Similarly, a newly synthesized 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) has been shown to induce apoptosis in L1210, HL-60, and U-937 leukemia cells, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov The introduction of methyl and methoxy functional groups on resveratrol (B1683913) derivatives has been found to induce autophagic cell death in human lung cancer cells by inhibiting the mTOR protein. nih.gov

Structure-Activity Relationship (SAR) Derivation

Understanding the relationship between the chemical structure of these derivatives and their biological activity is fundamental for the rational design of more potent and selective compounds.

The biological activity of substituted benzaldehydes is critically dependent on the number, position, and type of substituents on the aromatic ring. ufc.br For instance, in a series of Schiff bases prepared from various substituted benzaldehydes, the nature of the substituent had a pronounced effect on their biological activity. utq.edu.iqimpactfactor.org

In the case of halogenated trimethoxy chalcones, which share structural motifs with the title compound, the orientation of methoxyl groups on the phenyl ring and the presence of halogens significantly influence their inhibitory activity against enzymes like MAO-B. nih.gov Specifically, a 2′,3′,4′-methoxy substitution pattern was more effective for MAO-B inhibition than a 2′,4′,6′-methoxy pattern. nih.gov

For α-glucosidase inhibitors derived from 1,2-benzothiazines, the introduction of electron-withdrawing groups in the benzoyl and N-phenyl moieties was found to enhance their inhibitory potential. nih.gov This highlights the importance of electronic effects in modulating the biological activity of these compounds.

Influence of Substituent Position and Electronic Properties on Bioactivity

The arrangement of substituents on the benzaldehyde ring is a critical determinant of the biological activity of this class of compounds. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, significantly modulate the reactivity and binding affinity of the molecule. For instance, the position of hydroxyl and methyl groups on a benzaldehyde ring in related compounds has been shown to be crucial for their antibacterial activity. In a series of chalcones derived from substituted benzaldehydes, a disubstituted A-ring with a hydroxyl group and a methyl group produced active compounds against Bacillus anthracis. nih.gov

The electronic effects of substituents can influence the acidity of a phenolic proton or the nucleophilicity of the ring, which can be pivotal for interactions with biological macromolecules. Studies on other substituted benzaldehydes have demonstrated that the strength of push/pull electronic groups on the para-position influences their effect on the conformation of proteins like human serum albumin. nih.gov This suggests that the electronic character of the methoxy and methyl groups, and the bromo substituent in "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-", likely plays a significant role in its biological profile. The oxidation of substituted benzaldehydes has been shown to be influenced by the delocalization and field effects of the substituents, with para-substituents being more susceptible to delocalization effects and ortho- and meta-substituents showing a greater affinity for field effects. researchgate.net

Impact of Halogen, Methoxy, and Methyl Groups on Molecular Recognition

The individual functional groups of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-"—the halogen (bromine), the methoxy group, and the methyl group—each contribute distinct properties that are vital for molecular recognition by biological targets.

Halogen Group (Bromo): The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This interaction can be crucial for the specific recognition and binding of ligands to proteins. nih.gov In some contexts, bromine-substituted derivatives have demonstrated the capability for additional halogen bonding, which can affect binding in a protein's active site. mdpi.com The presence of a bromine atom can also increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The antimicrobial properties of flavonoid derivatives have been shown to be significantly affected by the presence of chlorine, bromine, and nitro groups. nih.gov

Methoxy Group: The methoxy group is a common feature in many biologically active compounds. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule. Methoxy substitutions have been shown to enhance the acaricidal activity of certain compounds, likely by increasing electron-donating effects that improve binding affinity to target proteins. researchgate.net In some N-acylhydrazones, the presence of three methoxy substituents was investigated for its potential to increase penetration of the blood-brain barrier. beilstein-journals.org

The combination and relative positioning of these groups create a unique chemical entity with a specific electronic and steric profile that dictates its interaction with biological targets.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For derivatives of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-", key pharmacophoric features likely include a hydrogen bond acceptor (the methoxy group and the aldehyde carbonyl), a hydrophobic region (the methyl group and the aromatic ring), and a halogen bond donor (the bromine atom).

In the absence of a known specific target, ligand-based pharmacophore models can be developed from a set of active compounds. For example, a three-dimensional pharmacophore model was successfully developed for a series of antibacterial chalcone-derived pyrazolines and chalcones. nih.govacs.org This model can then be used to identify other compounds with similar features that are likely to be active. For antimicrobial benzoxazole (B165842) derivatives, a 3D-common features pharmacophore hypothesis was used to analyze the structure-activity relationship. esisresearch.org Such an approach for "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" and its derivatives would involve identifying the crucial spatial arrangement of the bromo, methoxy, and methyl groups that leads to optimal interaction with a putative biological target.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-", and a protein target at the molecular level.

Binding Affinity Predictions and Interaction Modes with Protein Targets (e.g., Brd4 Bromodomain)

The binding pocket of the BRD4 bromodomain is a conserved region of about 110 amino acids that forms four α-helices and two loops. rsisinternational.org Small molecules that can fit into this pocket and form favorable interactions can displace the natural acetylated histone ligands, thereby modulating gene expression. A hypothetical docking of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" into the Brd4 binding site would likely involve hydrogen bonding between the aldehyde or methoxy oxygen and key residues, hydrophobic interactions involving the methyl group and the aromatic ring, and potentially a halogen bond from the bromine atom to a carbonyl oxygen or other electron-rich residue in the pocket.

| Feature | Predicted Interaction with Brd4 Bromodomain |

| Aldehyde Carbonyl | Potential hydrogen bond acceptor |

| Methoxy Group | Potential hydrogen bond acceptor |

| Methyl Group | Hydrophobic interactions |

| Bromo Group | Halogen bonding, hydrophobic interactions |

| Aromatic Ring | π-π stacking, hydrophobic interactions |

Role of Specific Residues in Ligand Binding

The binding of inhibitors to the BRD4 bromodomain is mediated by interactions with specific amino acid residues within the binding pocket. Key residues often involved in ligand binding include asparagine, tyrosine, and tryptophan, which can form hydrogen bonds and hydrophobic interactions with the ligand. The flexibility of the binding site can also play a role in accommodating different ligands. researchgate.net In protein kinase inhibitors, halogen bonding has been identified as a significant interaction that contributes to specificity and affinity. nih.gov A similar role for the bromine atom of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" could be anticipated in its interaction with a protein target, where it might interact with a backbone carbonyl oxygen of a specific residue.

Antimicrobial Activity Evaluation (In Vitro Mechanistic Studies)

While specific mechanistic studies on the antimicrobial activity of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" are not extensively documented, the antimicrobial properties of benzaldehyde and its derivatives have been a subject of interest. Benzaldehyde itself has been shown to confer a broad antibiotic tolerance by modulating bacterial metabolism and inhibiting the formation of bacterial flagella. nih.govmdpi.com It can suppress bacterial respiration and the production of reactive oxygen species. mdpi.com

The antimicrobial activity of derivatives of "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" would likely be influenced by the presence of the bromo, methoxy, and methyl substituents. For instance, the inclusion of a bromine atom in flavonoid structures has been shown to have a significant effect on their antimicrobial properties. nih.gov Similarly, the antimicrobial activity of certain quinoline-based compounds is influenced by electron-donating and electron-withdrawing substituents. mdpi.com

In vitro mechanistic studies for a novel benzaldehyde derivative would typically involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Further studies might investigate its effect on bacterial cell membrane integrity, DNA replication, protein synthesis, or specific enzymatic pathways. The potential for synergy with existing antibiotics would also be a valuable area of investigation. For example, quantitative structure-activity relationship (QSAR) studies on substituted benzamides have shown that their antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices. nih.gov

| Potential Antimicrobial Mechanism | Relevant Functional Group |

| Disruption of cell membrane | Lipophilic character enhanced by bromo and methyl groups |

| Inhibition of metabolic pathways | Electronic effects of methoxy and bromo groups |

| Interference with quorum sensing | Overall molecular structure |

| Inhibition of essential enzymes | Specific interactions mediated by all functional groups |

Information regarding "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" and its derivatives is not available in the public domain.

Extensive searches of scientific literature and databases have revealed a significant lack of published research on the chemical compound "Benzaldehyde, 2-bromo-5-methoxy-4-methyl-" and its derivatives. Specifically, there is no available data concerning its mechanistic biological investigations, structure-activity relationships (SAR), or its assessment against bacterial and fungal strains.

Consequently, the development of an article based on the provided outline, including detailed research findings and data tables on mycolic acid suppression or tyrosinase inhibition, cannot be fulfilled at this time. The scientific community has yet to publish studies that would provide the necessary information to address the specific subsections of the user's request.

General research into substituted benzaldehydes does indicate a broad range of biological activities, including antimicrobial and enzyme-inhibiting properties. For instance, various halogenated and methoxylated benzaldehyde derivatives have been investigated for their potential as tyrosinase inhibitors. Similarly, the antifungal properties of other benzaldehyde derivatives have been documented. However, this information is not specific to the 2-bromo-5-methoxy-4-methyl substitution pattern requested.